

# Spectroscopic Profile of 2,2-Dimethylpropanethioamide: A Technical Guide

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Compound of Interest		
Compound Name:	2,2-Dimethylpropanethioamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylpropanethioamide** (Thiopivalamide), a key intermediate in organic synthesis and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,2-Dimethylpropanethioamide**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55	br s	1H	-NH2
7.20	br s	1H	-NH2
1.35	S	9H	-С(СНз)з

br s = broad singlet, s = singlet



Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ) ppm	Assignment
209.0	C=S
47.5	-C(CH₃)₃
29.5	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)	Intensity	Assignment
3300-3100	Medium, Broad	N-H Stretch
2965	Strong	C-H Stretch (asymmetric)
2870	Medium	C-H Stretch (symmetric)
1620	Medium	N-H Bend
1475, 1365	Medium	C-H Bend (CH₃)
1120	Strong	C=S Stretch

## Table 4: Mass Spectrometry Data (Electron Ionization -

EI)

m/z	Relative Intensity (%)	Assignment
117	45	[M] <sup>+</sup> (Molecular Ion)
102	100	[M - CH <sub>3</sub> ] <sup>+</sup>
57	85	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
41	60	[C₃H₅] <sup>+</sup>

## **Experimental Protocols**

The following sections detail the methodologies for acquiring the spectroscopic data presented above.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both <sup>1</sup>H and <sup>13</sup>C NMR analysis.

Sample Preparation: Approximately 10-20 mg of **2,2-Dimethylpropanethioamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.096 seconds

· Relaxation Delay: 1.0 second

• Spectral Width: 8278 Hz

• Temperature: 298 K

#### <sup>13</sup>C NMR Acquisition:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: 1.363 seconds

• Relaxation Delay: 2.0 seconds

Spectral Width: 24038 Hz

• Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using standard processing software. Chemical shifts were referenced to the TMS



signal at 0.00 ppm for <sup>1</sup>H NMR and the residual CDCl<sub>3</sub> signal at 77.16 ppm for <sup>13</sup>C NMR.

### Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was utilized.[1]

Sample Preparation: A small amount of the solid **2,2-Dimethylpropanethioamide** was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal.

#### **Acquisition Parameters:**

Spectral Range: 4000-400 cm<sup>-1</sup>

Resolution: 4 cm<sup>-1</sup>

Number of Scans: 32

· Apodization: Blackman-Harris

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

### **Mass Spectrometry (MS)**

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source was employed.

Sample Introduction: The sample was introduced via a direct insertion probe.

#### **Acquisition Parameters:**

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200 °C

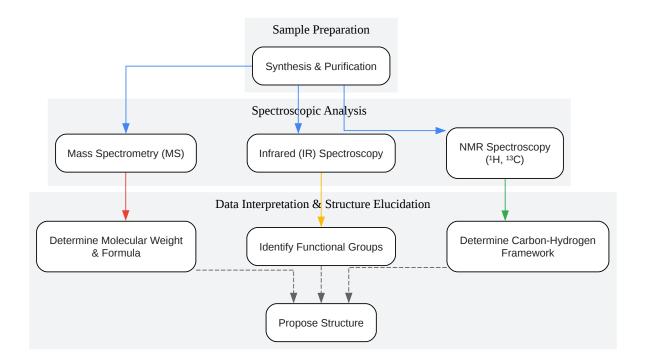


• Mass Range: m/z 30-200

Data Processing: The acquired mass spectrum was processed to identify the molecular ion and major fragment ions.

### **Workflow and Data Interpretation**

The logical flow for the spectroscopic analysis of a novel compound like **2,2- Dimethylpropanethioamide** is crucial for accurate structure elucidation.



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### References

- 1. Bioregistry Spectral Database for Organic Compounds [bioregistry.io]
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